B1576329 Ib-AMP3

Ib-AMP3

Cat. No.: B1576329
Attention: For research use only. Not for human or veterinary use.
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Description

Ib-AMP3 is a 20-amino acid antimicrobial peptide (AMP) isolated from the seeds of Impatiens balsamina (balsam plant) . It belongs to the Ib-AMP family (Ib-AMP1–4), which shares high sequence identity (85–95%) and structural features, including four cysteine residues forming two intramolecular disulfide bonds (C1–C3 and C2–C4) . These disulfide bridges are critical for stabilizing the peptide’s tertiary structure and maintaining its antifungal and antibacterial activities .

This compound exhibits broad-spectrum antimicrobial activity, inhibiting pathogens such as Candida albicans, Aspergillus flavus, Escherichia coli O157:H7, and multiple plant-pathogenic fungi (e.g., Botrytis cinerea, Fusarium culmorum) . Its minimal inhibitory concentrations (IC50) range from 1.5 to 20 µg/mL depending on the fungal strain and assay conditions (Table 1) . Notably, this compound shows low cytotoxicity to human cells, making it a candidate for therapeutic development .

The peptide is derived from a single precursor protein encoded by a gene containing six mature peptide domains (three Ib-AMP1 repeats and one each of Ib-AMP2, this compound, and Ib-AMP4) .

Properties

bioactivity

Antibacterial, antifungal

sequence

QYRHRCCAWGPGRKYCKRWC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

  • Sequence Identity: Ib-AMP3 shares 85% sequence identity with Ib-AMP2 and 95% with Ib-AMP1 and Ib-AMP4, differing by 1–5 amino acids .
  • Disulfide Bonds : All Ib-AMPs share conserved cysteine residues and disulfide bond topology, essential for activity .
  • Antifungal Activity : All four peptides show broad-spectrum antifungal activity but differ in potency. For example, this compound and Ib-AMP4 exhibit lower IC50 values against Fusarium culmorum (6 µg/mL and 1 µg/mL, respectively) compared to Ib-AMP1 (1.5 µg/mL) (Table 1).

Key Differences

  • Ionic Strength Sensitivity : this compound’s activity is severely reduced in high-salt conditions (1 mM CaCl₂ + 50 mM KCl), whereas Ib-AMP4 retains partial activity .
  • Bacterial Activity : this compound is more effective against Gram-positive bacteria (e.g., Bacillus subtilis), while Ib-AMP1 shows broader Gram-negative coverage .

Table 1 : Antifungal Activity of Ib-AMPs (IC50, µg/mL) in Medium A (Standard) vs. Medium B (High Salt)

Fungal Strain Ib-AMP1 (A/B) Ib-AMP2 (A/B) This compound (A/B) Ib-AMP4 (A/B)
Botrytis cinerea 12/ND 25/ND 6/ND 6/ND
Fusarium culmorum 1.5/ND 6/ND 6/ND 1/ND
Penicillium digitatum 3/ND 6/ND 3/ND 3/ND

ND = No data; Activity in Medium B was "severely reduced" for Ib-AMP1–3

Bactofencin A (Bacterial Cationic Bacteriocin)

Structural Similarities

  • Sequence Homology : Bactofencin A shares 42% sequence similarity with this compound, inspiring its initial classification as a bacteriocin .

Functional Divergence

  • Antimicrobial Spectrum: Unlike this compound, bactofencin A lacks antifungal activity and is specific to Gram-positive bacteria (e.g., Listeria monocytogenes) .
  • Mechanism : Bactofencin A employs a unique immunity system absent in this compound, which relies on membrane disruption via cationic charge .

Plant-Derived Defensins (Psd1, HsAFP1, Mc-AMP-1)

Shared Features

  • Cationic Charge : Like this compound, these defensins are rich in arginine and lysine, facilitating membrane interaction .
  • Antifungal Targets : All disrupt fungal membranes by binding to glycosphingolipids (e.g., GlcCer in Candida) or chitin .

Key Distinctions

  • Size and Structure : Psd1 (46 aa) and HsAFP1 (51 aa) are larger than this compound (20 aa) and lack disulfide bonds .
  • Activity Stability : Mc-AMP-1 (ice plant) retains activity in high-salt environments, unlike salt-sensitive this compound .

Preparation Methods

Recombinant Expression

  • Expression System : Ib-AMP3 can be produced recombinantly using baculovirus expression systems, which allow for the production of the peptide in insect cells. This method supports proper folding and disulfide bond formation critical for biological activity.

  • Purification : Following expression, the peptide is purified to a purity greater than 85% as confirmed by SDS-PAGE analysis. Purification typically involves chromatographic techniques suited for small peptides, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Storage and Stability : Recombinant this compound is stored either in liquid form at -20°C or -80°C for up to 6 months or as a lyophilized powder for up to 12 months under the same temperature conditions. To maintain stability, aliquots are often supplemented with glycerol (5-50%, commonly 50%) and stored to avoid repeated freeze-thaw cycles.

  • Reconstitution : For experimental use, lyophilized this compound is reconstituted in sterile deionized water to concentrations between 0.1 and 1.0 mg/mL. Brief centrifugation before opening the vial ensures the peptide powder is collected at the bottom for efficient dissolution.

Chemical Synthesis

  • Due to low natural abundance, chemical synthesis of this compound is employed to produce sufficient quantities for research. Solid-phase peptide synthesis (SPPS) is the standard approach, enabling precise control over peptide sequence and the incorporation of disulfide bonds critical for the peptide's 3D structure and activity.

  • Synthetic peptides are designed to replicate the native sequence of this compound, including the formation of disulfide bridges that stabilize the β-hairpin structure characteristic of this peptide family.

  • Chemical synthesis also facilitates the generation of peptide analogs with modifications to improve stability, activity, or reduce production costs.

Identification of Minimal Active Cores

  • Research has focused on identifying minimal active cores within this compound that retain antimicrobial activity but are shorter and easier to synthesize. These minimal structures often include conserved cysteine motifs forming β-hairpin conformations essential for membrane interaction and antimicrobial function.
Preparation Method Key Features Advantages Limitations
Recombinant Expression Baculovirus system, >85% purity, proper folding Scalable, biologically active, stable Requires cell culture facilities, cost
Chemical Synthesis (SPPS) Precise sequence control, disulfide bond formation High purity, customizable analogs Costly for large scale, complex folding steps
Minimal Active Core Design Shorter peptides retaining activity Cost-effective, easier synthesis May reduce activity or stability
  • The recombinant method is favored for producing biologically active this compound with correct folding and disulfide bonds, essential for its antimicrobial mechanism.

  • Chemical synthesis allows for the exploration of structure-activity relationships by enabling modifications and the production of peptide variants.

  • The identification of minimal active cores within this compound peptides has been a significant advancement, facilitating the design of peptides with improved properties and potentially lower production costs.

The preparation of this compound involves sophisticated methods centered around recombinant expression in baculovirus systems and chemical synthesis via solid-phase techniques. Both approaches aim to produce biologically active peptides with correct structural features, particularly disulfide bonds that stabilize their β-hairpin conformation. Advances in identifying minimal active cores within this compound peptides enhance the feasibility of producing effective antimicrobial agents with optimized properties. Proper storage and handling protocols are critical to maintaining peptide stability and activity. These preparation methods collectively support ongoing research and potential therapeutic applications of this compound as a novel antimicrobial peptide.

Q & A

Q. How is Ib-AMP3 structurally characterized, and what methodologies are employed to determine its sequence and folding?

this compound, a plant-derived antimicrobial peptide, is sequenced using enzymatic digestion (e.g., chymotrypsin) followed by Edman degradation or mass spectrometry. Partial sequencing of peptide fragments (e.g., C-terminal 11-amino-acid residues) is assembled to infer the full sequence . Structural prediction tools and homology modeling can further elucidate folding patterns, leveraging databases like the Antimicrobial Peptide Database (APD) for cross-referencing conserved motifs .

Q. What are the primary antimicrobial mechanisms of this compound, and how are these activities experimentally validated?

this compound disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids. Standard assays include:

  • Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria and fungi.
  • Membrane permeability assays (e.g., SYTOX Green uptake).
  • Circular dichroism (CD) to confirm structural changes in microbial membranes .
    Positive controls (e.g., polymyxin B) and replication (≥3 trials) ensure reliability .

Q. How does this compound’s activity compare to other Ib-AMPs (e.g., Ib-AMP1, Ib-AMP2)?

Comparative studies require:

  • Sequence alignment to identify conserved/disparate regions (e.g., C-terminal cysteine-rich domains in this compound).
  • Functional assays under identical conditions (pH, ionic strength).
  • Statistical analysis (e.g., ANOVA) to quantify potency differences. Evidence suggests Ib-AMP1 has broader-spectrum activity, while this compound shows specificity toward Gram-positive pathogens .

Advanced Research Questions

Q. How can researchers address contradictions in reported antimicrobial spectra of this compound across studies?

Discrepancies may arise from methodological variability:

  • Assay standardization : Control for variables like inoculum size, growth media, and peptide purity.
  • Data reanalysis : Apply meta-analytical frameworks to harmonize results from disparate studies.
  • Contextual factors : Test activity under physiologically relevant conditions (e.g., human serum, biofilm models) .

Q. What experimental design challenges arise when studying this compound’s synergy with conventional antibiotics, and how can these be mitigated?

Key challenges include:

  • Antagonism vs. synergy : Use checkerboard assays or fractional inhibitory concentration (FIC) indices to quantify interactions.
  • Resistance development : Longitudinal studies with serial passage protocols.
  • Statistical power : Ensure sample sizes are sufficient to detect modest synergistic effects (power ≥0.8) .

Q. How can in silico tools optimize this compound derivatives for enhanced stability without compromising activity?

  • Molecular dynamics (MD) simulations : Predict degradation hotspots (e.g., protease cleavage sites).
  • Machine learning : Train models on APD data to identify residue substitutions that improve half-life (e.g., D-amino acids, cyclization).
  • In vitro validation : Use circular dichroism and serum stability assays to confirm predictions .

Q. What strategies resolve low peptide yields in recombinant this compound production?

  • Codon optimization : Enhance expression in microbial hosts (e.g., E. coli).
  • Fusion tags : Use thioredoxin or SUMO tags to improve solubility, followed by enzymatic cleavage.
  • Purification protocols : Optimize IMAC or HPLC gradients to minimize losses .

Q. How do researchers investigate this compound’s ecological role in plant-microbe interactions?

  • Transcriptomics : Profile this compound expression during pathogen challenge.
  • Knockout models : Use CRISPR/Cas9 in host plants (e.g., Impatiens) to assess susceptibility changes.
  • Microbiome analysis : Compare microbial diversity in WT vs. knockout rhizospheres .

Q. What methodologies quantify off-target cytotoxicity of this compound in eukaryotic cells?

  • Hemolysis assays : Test erythrocyte lysis at varying concentrations.
  • Cell viability assays : Use MTT or Alamar Blue on mammalian cell lines (e.g., HEK-293).
  • Apoptosis markers : Measure caspase-3/7 activation via fluorescence .

Q. How can researchers integrate this compound into hybrid peptides for multifunctional activity?

  • Domain fusion : Combine this compound’s C-terminal region with cell-penetrating peptides (CPPs) using flexible linkers.
  • Activity screening : Test hybrid peptides against dual targets (e.g., antimicrobial and anti-inflammatory).
  • Structural validation : Use NMR or X-ray crystallography to confirm folding integrity .

Methodological Best Practices

  • Replication : Perform ≥3 independent experiments to ensure reproducibility .
  • Data transparency : Report raw data, processing steps, and uncertainty margins (e.g., SEM, confidence intervals) .
  • Ethical compliance : Obtain approvals for studies involving human/animal tissues .

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